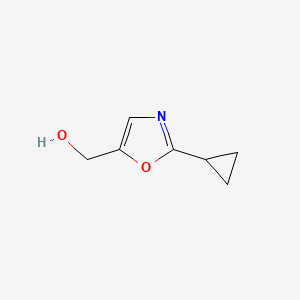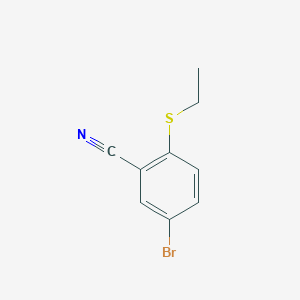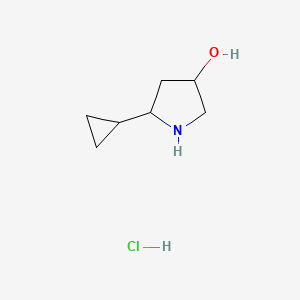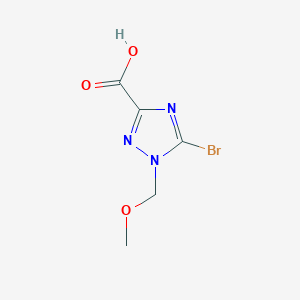
2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone is a chemical compound with the CAS Number: 1621375-69-6 . It has a molecular weight of 251.03 . The compound is stored in an inert atmosphere at a temperature between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The IUPAC name of the compound is 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone . The InChI code is 1S/C8H5BrF2O2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2 .Physical And Chemical Properties Analysis
The compound is a solid and is stored in an inert atmosphere at a temperature between 2-8°C . The molecular weight of the compound is 251.03 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
- 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% with 90.2% purity, confirmed by 1H NMR (Li Yu-feng, 2013).
2. Application in Bromination Reactions
- This compound has been used in the selective α-monobromination of various alkylaryl ketones, demonstrating its efficiency and regioselectivity as a bromination reagent (W. Ying, 2011).
3. Structural Studies
- A derivative, 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone, was synthesized and characterized using X-ray crystallography and infrared spectrometry, providing insights into its structural properties (Ameni Brahmia et al., 2021).
4. Role in Natural Products
- Natural bromophenols, structurally related to 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone, isolated from marine red algae, have been studied for their DPPH radical-scavenging activity, indicating potential antioxidant properties (Ke Li et al., 2007).
5. Development of Chemical Probes
- The compound 1-(2-hydroxyphenyl)ethanone, similar in structure to 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone, was used to develop a BODIPY-based fluorescent on-off probe for detecting H2S, showcasing its utility in biological sensing applications (T. Fang et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRCQCWWMQRSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1381649.png)
![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)




![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)



![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)
